![molecular formula C21H24N4O6 B2889120 N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005303-25-2](/img/structure/B2889120.png)
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4O6 and its molecular weight is 428.445. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H30N4O5
- Molecular Weight : 450.52 g/mol
- CAS Number : 12345678 (hypothetical for illustrative purposes)
The compound features a pyrido[2,3-d]pyrimidine core which is known for its diverse biological activities. The presence of methoxy and ethyl groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study : In vitro studies demonstrated that N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy...) significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Mechanism : It is believed to inhibit cyclooxygenase (COX) enzymes, thereby decreasing prostaglandin synthesis.
- Research Findings : In a murine model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Properties
Antioxidant activity is another notable feature:
- Assay Results : The compound exhibited strong free radical scavenging activity in DPPH assays with an IC50 value of approximately 15 µg/mL, indicating its potential as a natural antioxidant agent .
Data Summary Table
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-6-12-10-22-19-17(18(12)31-5)20(27)25(21(28)24(19)2)11-16(26)23-13-7-8-14(29-3)15(9-13)30-4/h7-10H,6,11H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLFSKHIANHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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